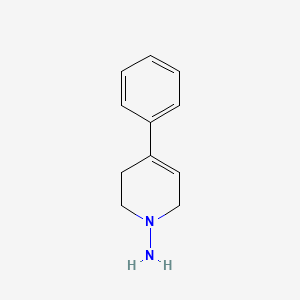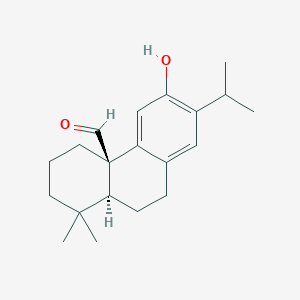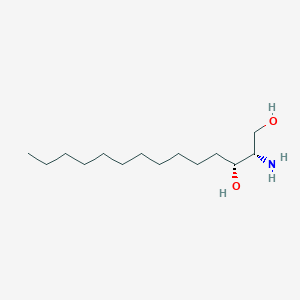
Tetradecasphinganine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetradecasphinganine is a sphingoid obtained by formal hydrogenation of the C=C bond of tetradecasphingosine It is a sphingoid and an aminodiol. It is a conjugate base of a this compound(1+).
Scientific Research Applications
Glycosphingolipid Research
Tetradecasphinganine has been identified as a component in glycosphingolipids (GSLs), which play significant roles in cellular interactions and control of cell proliferation. A study on Manduca sexta, a species of moth, found this compound as a minor component in GSLs extracted from the insect. This discovery highlights the biological significance of varying sphingosine chain lengths in GSLs, which may have implications in understanding insect metamorphosis and cellular functions (Abeytunga et al., 2008).
Neurotrophic Effects
Sphingolipids containing this compound have been studied for their neurotrophic effects. Research on Bombycis Corpus 101A identified new sphingolipids, including those with this compound, and evaluated their effects on promoting neurite outgrowth in PC12 cells, a model for neuronal differentiation. These findings suggest potential applications in neurology and the study of neurotrophic factors (Kwon et al., 2003).
Environmental Impact and Mitochondrial Function
The broader context of tetracycline antibiotics, which share structural similarities with this compound, shows their impact on mitochondrial function across various organisms. This research highlights the importance of understanding the non-antibiotic properties of such compounds and their potential implications in various fields, including environmental and health sciences (Wang et al., 2015).
Properties
Molecular Formula |
C14H31NO2 |
|---|---|
Molecular Weight |
245.4 g/mol |
IUPAC Name |
(2S,3R)-2-aminotetradecane-1,3-diol |
InChI |
InChI=1S/C14H31NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16/h13-14,16-17H,2-12,15H2,1H3/t13-,14+/m0/s1 |
InChI Key |
JDTJDLPFECSKQJ-UONOGXRCSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H]([C@H](CO)N)O |
Canonical SMILES |
CCCCCCCCCCCC(C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



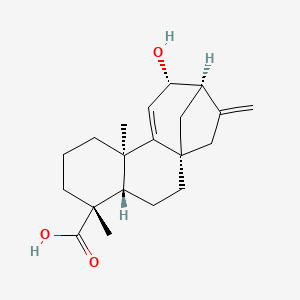

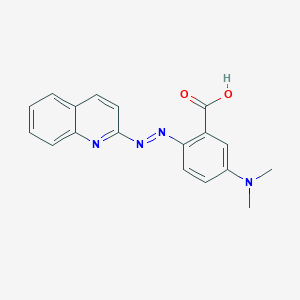
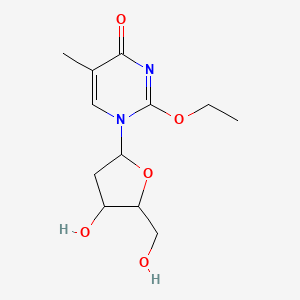
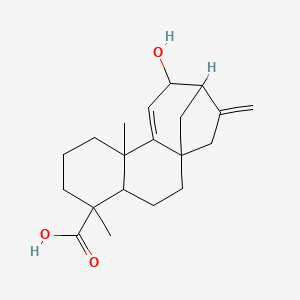

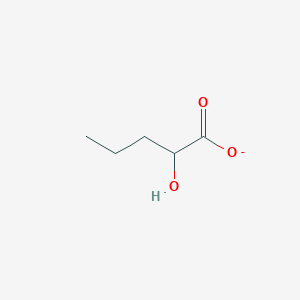
![dimethyl (1S,9S,16S)-16-hydroxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3,5,7,17-tetraene-2,18-dicarboxylate](/img/structure/B1253772.png)
![[4-(2-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1253774.png)
![(2R,3R,5R,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253776.png)
![[(1S,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B1253777.png)
